molecular formula C10H19NO4 B1373875 Boc-N-methyl-D-2-aminobutyric acid CAS No. 287210-80-4

Boc-N-methyl-D-2-aminobutyric acid

Cat. No.: B1373875
CAS No.: 287210-80-4
M. Wt: 217.26 g/mol
InChI Key: QIXDRLIEARGEQY-SSDOTTSWSA-N
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Description

Boc-N-methyl-D-2-aminobutyric acid: is a derivative of 2-aminobutyric acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the alpha carbon is substituted with a methyl group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: The synthesis of Boc-N-methyl-D-2-aminobutyric acid typically involves the protection of the amino group of 2-aminobutyric acid with a Boc group. This can be achieved by reacting 2-aminobutyric acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide.

    Bioproduction: An alternative method involves the bioproduction of 2-aminobutyric acid using microbial strains such as Aspergillus tamarii.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products:

    Reduction: Corresponding alcohol.

    Substitution: Free amine after Boc deprotection.

Mechanism of Action

The mechanism of action of Boc-N-methyl-D-2-aminobutyric acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Boc-N-methyl-D-2-aminobutyric acid is unique due to its specific configuration (D-form) and the presence of a methyl group, which can influence its reactivity and interactions in chemical and biological systems. This makes it particularly useful in the synthesis of certain peptides and pharmaceuticals where stereochemistry is crucial .

Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXDRLIEARGEQY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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